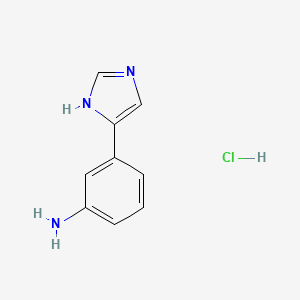

3-(1H-Imidazol-5-YL)aniline hydrochloride

Descripción general

Descripción

“3-(1H-Imidazol-5-YL)aniline hydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse and complex . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 195.65 . It is a solid at room temperature . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Intermediates

3-(1H-Imidazol-5-YL)aniline hydrochloride, due to its structure, finds utility in the synthesis of various chemicals and drug intermediates. For instance, it's an intermediate for antitumor agents like nilotinib, synthesized through a series of reactions starting from 3,5-dinitro-1-trifluoromethylbenzene Yang Shijing, 2013. Similarly, chiral 3-(2′-imidazolinyl)anilines, synthesized from commercially available compounds, are used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, which are essential in asymmetric addition reactions and could be valuable in pharmaceutical synthesis Ming-Jun Yang et al., 2011.

Fluorescent Chemosensors

Compounds with the this compound structure have been used to design fluorescent chemosensors. A study highlighted the synthesis of anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole, which showed high selectivity and sensitivity towards Al3+ ions. These probes are beneficial for detecting metal ions in aqueous solutions and have potential applications in environmental monitoring and biology G. J. Shree et al., 2019.

Antimicrobial Research

Compounds derived from this compound have shown promise as antimicrobial agents. For example, imidazole derivatives synthesized through specific reactions demonstrated potential antimicrobial activities, underscoring the significance of this compound in developing new antimicrobial drugs Rajkumar Mohanta & S. Sahu, 2013.

Metal Ion Detection

Some derivatives of this compound are used as probes for detecting metal ions. Notably, compounds were synthesized and demonstrated selective and sensitive detection of Fe3+ ions through UV spectrophotometry and fluorescence spectrometry. These probes are crucial for monitoring metal ions in various environmental and biological contexts Shi Yanpeng et al., 2019.

Mecanismo De Acción

Mode of Action

Compounds with imidazole rings are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Biochemical Pathways

Imidazole derivatives are known to participate in a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.

Action Environment

The action of 3-(1H-Imidazol-5-YL)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . This suggests that the compound’s stability, efficacy, and action could be affected by factors such as temperature and atmospheric composition.

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYXKWHSCFOXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

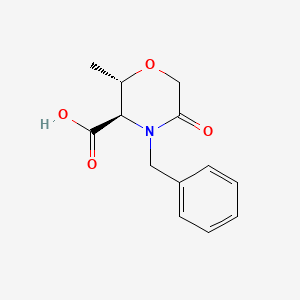

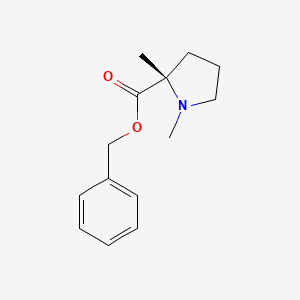

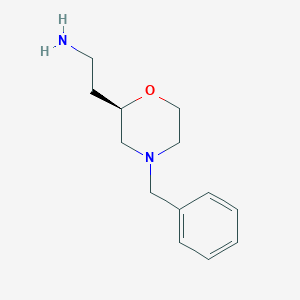

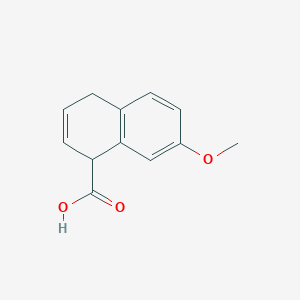

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B3228741.png)

![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)

![Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-](/img/structure/B3228759.png)

![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B3228802.png)